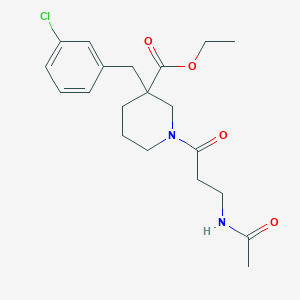![molecular formula C19H14BrN3O5S B4984160 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first discovered by Bayer AG in 2001 and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Since then, Sorafenib has been used to treat various types of cancers, including hepatocellular carcinoma, thyroid cancer, and advanced renal cell carcinoma.
Wirkmechanismus
Sorafenib works by inhibiting the activity of multiple kinases, including RAF, VEGFR, and PDGFR. RAF is a key component of the MAPK/ERK signaling pathway, which is involved in cell growth and survival. VEGFR and PDGFR are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. By inhibiting these kinases, Sorafenib can induce apoptosis, inhibit angiogenesis, and suppress the proliferation of cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the proliferation of cancer cells. Sorafenib has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the immune response. Additionally, Sorafenib has been studied for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-understood mechanism of action, making it a reliable tool for cancer research. However, Sorafenib also has some limitations. It can be toxic to normal cells, and its effects on the immune system are not well understood. Additionally, Sorafenib has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer.
Zukünftige Richtungen
There are several future directions for Sorafenib research. One area of interest is the development of new Sorafenib analogs with improved efficacy and reduced toxicity. Another area of interest is the combination of Sorafenib with other cancer treatments, such as immunotherapy. Additionally, Sorafenib has been studied for its potential to treat other diseases, such as malaria and tuberculosis. Further research is needed to fully understand the potential of Sorafenib in these areas.
Synthesemethoden
The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2-nitroaniline to form 3-{[(4-bromophenyl)amino]sulfonyl}-2-nitroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. The synthesis process is complex and requires skilled chemists to perform.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It works by inhibiting the activity of multiple kinases, including RAF, VEGFR, and PDGFR, which are involved in the growth and survival of cancer cells. Sorafenib has been shown to induce apoptosis, inhibit angiogenesis, and suppress the proliferation of cancer cells. It has also been studied for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUTKNNDIPHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
